molecular formula C21H20N4O3 B2457196 N-(4-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 923216-74-4

N-(4-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B2457196
CAS No.: 923216-74-4
M. Wt: 376.416
InChI Key: GMIXSZAIPULGOP-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-3-27-17-10-8-16(9-11-17)22-20(26)13-25-18-7-5-4-6-15(18)12-19(25)21-24-23-14(2)28-21/h4-12H,3,13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIXSZAIPULGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, a compound with the CAS number 923216-74-4, is part of a class of chemical compounds known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC21H20N4O3
Molecular Weight376.4 g/mol
StructureChemical Structure

The biological activity of this compound is largely attributed to the presence of the 1,3,4-oxadiazole moiety. This scaffold has been shown to interact with various biological targets, leading to significant anticancer effects. The mechanisms include:

  • Inhibition of Enzymes : Compounds containing 1,3,4-oxadiazole have been reported to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Kinases : The compound may also act on specific kinases that play a role in cellular signaling pathways related to cancer progression .
  • Induction of Apoptosis : Studies suggest that derivatives of oxadiazole can induce apoptosis in cancer cells by disrupting tubulin polymerization .

Anticancer Activity

Research indicates that this compound exhibits potent cytotoxicity against various cancer cell lines. For example:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
CompoundCell LineIC50 (µM)
N-(4-ethoxyphenyl)-...HeLa0.52
MCF-70.34
HT-290.86

The compound's activity was compared against standard chemotherapeutics like doxorubicin, demonstrating significant efficacy .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent. Structural modifications have led to enhanced activity against various pathogens:

PathogenActivity Level
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansSignificant

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole and indole moieties can significantly alter the biological activity of the compound. Key observations include:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.
  • Oxadiazole Variants : Different substitutions on the oxadiazole ring can lead to varied interactions with target proteins, influencing both potency and selectivity .

Study 1: Anticancer Efficacy

A study published in Molecular Diversity highlighted the synthesis and evaluation of several oxadiazole derivatives for their anticancer properties. Among them, compounds similar to N-(4-ethoxyphenyl)-... demonstrated IC50 values lower than standard treatments in multiple cancer cell lines .

Study 2: Antimicrobial Properties

Research detailed in Der Pharma Chemica examined a series of indole-based compounds for antimicrobial activity against common pathogens. The results indicated that derivatives with similar structural features to N-(4-ethoxyphenyl)-... exhibited enhanced antibacterial effects compared to traditional antibiotics .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is C22H25N5O5C_{22}H_{25}N_{5}O_{5}, with a molecular weight of approximately 439.47 g/mol. The compound features a complex structure that includes an indole moiety and an oxadiazole ring, contributing to its biological activity.

Antimicrobial Properties
Research has indicated that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. A study characterized various acetamides and found that certain derivatives displayed significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features showed diameter inhibition zones (DIZ) of 21 mm against Staphylococcus aureus and 22 mm against Bacillus subtilis .

Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that related oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 breast cancer cells. These studies revealed that specific substitutions on the oxadiazole ring enhance the anticancer activity by modulating cellular pathways involved in cell proliferation and survival .

Study 1: Antimicrobial Evaluation

A comprehensive evaluation was conducted on a series of N-acetylisatin derivatives synthesized from indole hydrazides. The study reported that certain derivatives exhibited potent antimicrobial activity against various pathogens, supporting the hypothesis that structural modifications can significantly enhance biological efficacy .

Study 2: Anticancer Mechanism Investigation

Another pivotal study focused on the anticancer mechanisms of oxadiazole derivatives. The findings suggested that these compounds could downregulate vascular endothelial growth factor (VEGF) expression and inhibit hypoxia-inducible factor (HIF)-1α translocation in tumor cells, thereby exerting antiangiogenic effects .

Q & A

Basic: What synthetic strategies are employed for the preparation of this compound and its derivatives?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : For example, coupling 1H-indole derivatives with acetamide intermediates via nucleophilic substitution or amide bond formation .
  • Oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides under acidic or oxidative conditions (e.g., using POCl₃ or H₂O₂) to form the 1,3,4-oxadiazole moiety .
  • Protection/deprotection strategies : Use of trityl groups to protect reactive sites during indole functionalization, followed by acidic cleavage (e.g., TFA) .
    Characterization is performed via FT-IR (amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C-NMR (indole protons at δ 7.0–8.5 ppm), and HRMS (to confirm molecular ion peaks) .

Basic: How are spectroscopic techniques utilized to confirm the structure of this compound?

Answer:

  • ¹H-NMR : Distinct signals for the ethoxyphenyl group (OCH₂CH₃ triplet at δ 1.3–1.5 ppm; aromatic protons at δ 6.8–7.4 ppm) and indole protons (e.g., H-3 of indole at δ 7.8–8.2 ppm) .
  • ¹³C-NMR : Peaks for the oxadiazole carbons (C=O at ~165–170 ppm; C-N at ~150 ppm) and acetamide carbonyl (~170 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) matched with theoretical values (e.g., m/z 394.38 for derivatives in ) .

Advanced: What computational methods predict electronic properties and metabolic soft spots?

Answer:

  • DFT calculations : Used to analyze HOMO-LUMO gaps (e.g., ~4.5–5.0 eV) and molecular electrostatic potential (MESP) to identify nucleophilic/electrophilic regions .
  • MetaSite : Predicts cytochrome P450-mediated metabolic hotspots (e.g., oxidation of ethoxyphenyl or indole groups). For example, fluorination of substituents reduces metabolic degradation by blocking oxidation sites .

Advanced: How can metabolic stability be optimized using rational design?

Answer:

  • Introducing electron-withdrawing groups : Fluorine or nitro groups on the phenyl ring reduce oxidative metabolism (e.g., 4-fluorophenyl derivatives show 2x longer half-life in microsomes) .
  • Polar substituents : Adding morpholine or pyridinyl groups enhances solubility and reduces hepatic clearance (e.g., logP reduction from 3.5 to 2.8) .
  • In silico validation : MetaSite accurately shifts metabolic pathways from amide oxidation to O-demethylation in modified analogs .

Advanced: What structure-activity relationships (SAR) govern anticancer activity?

Answer:

  • Indole substituents : Halogens (Cl, F) at the 5-position enhance Bcl-2/Mcl-1 inhibition (IC₅₀: 0.8–1.2 µM vs. 2.5 µM for unsubstituted analogs) .
  • Oxadiazole modifications : Methyl groups improve membrane permeability (e.g., PAMPA logPe: −5.2 vs. −6.8 for unsubstituted) .
  • Amide linker : Phenethyl or naphthyl groups increase hydrophobic interactions with protein targets (e.g., ΔGbinding: −9.8 kcal/mol vs. −7.2 kcal/mol for shorter chains) .

Basic: What in vitro assays evaluate antioxidant potential?

Answer:

  • DPPH assay : Measures radical scavenging (IC₅₀: 12–18 µM for active derivatives vs. 10 µM for ascorbic acid) .
  • FRAP assay : Quantifies Fe³⁺ reduction (activity ~80–90% of standard at 50 µM) .
  • Contradictions : Some halogenated derivatives show lower activity due to steric hindrance (e.g., 3k: IC₅₀ 22 µM vs. 3j: 14 µM) .

Advanced: How do structural modifications impact pharmacokinetics and efficacy?

Answer:

  • Bioavailability : Fluorination increases oral absorption (e.g., F-substituted analogs: 65% F vs. 40% for non-fluorinated) .
  • Plasma stability : Ester-to-amide substitution reduces esterase-mediated hydrolysis (t₁/₂: 6 h vs. 1.5 h) .
  • Toxicity : Electron-deficient substituents (e.g., nitro groups) may increase off-target effects (e.g., hERG inhibition IC₅₀ < 10 µM) .

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